(2-(Pyrrolidin-3-yl)pyrimidin-5-yl)boronic acid
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Overview
Description
(2-(Pyrrolidin-3-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C8H12BN3O2
Preparation Methods
The synthesis of (2-(Pyrrolidin-3-yl)pyrimidin-5-yl)boronic acid typically involves the following steps:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: Another common method is the Suzuki-Miyaura coupling, where a halopyrimidine reacts with a boronic acid derivative in the presence of a palladium catalyst.
Hydroboration: This involves the addition of a boron-hydrogen bond across an unsaturated bond, such as an alkene or alkyne.
Industrial production methods often scale up these laboratory techniques, optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2-(Pyrrolidin-3-yl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic esters or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common reagents used in these reactions include palladium catalysts, organolithium reagents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-(Pyrrolidin-3-yl)pyrimidin-5-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which (2-(Pyrrolidin-3-yl)pyrimidin-5-yl)boronic acid exerts its effects often involves the formation of reversible covalent bonds with diols or other nucleophiles. This interaction can inhibit enzyme activity or alter the function of molecular targets. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition in biological systems or sensor development in industrial applications .
Comparison with Similar Compounds
(2-(Pyrrolidin-3-yl)pyrimidin-5-yl)boronic acid can be compared with other boronic acid derivatives, such as:
(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid: This compound has a similar structure but with a different substitution pattern on the pyrrolidine ring.
5-Bromopyridine-3-boronic acid: Another boronic acid derivative used in cross-coupling reactions.
2-Aminopyridine-5-boronic acid pinacol ester: This compound is used in similar applications but has different functional groups that affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
Properties
Molecular Formula |
C8H12BN3O2 |
---|---|
Molecular Weight |
193.01 g/mol |
IUPAC Name |
(2-pyrrolidin-3-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H12BN3O2/c13-9(14)7-4-11-8(12-5-7)6-1-2-10-3-6/h4-6,10,13-14H,1-3H2 |
InChI Key |
IJCYXBGOUZZWPH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C2CCNC2)(O)O |
Origin of Product |
United States |
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